molecular formula C24H21ClN4O3S B2551779 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide CAS No. 1207060-34-1

4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2551779
CAS No.: 1207060-34-1
M. Wt: 480.97
InChI Key: UFOCKVGKGOVNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a protein kinase inhibitor. Its structure, featuring key pharmacophores such as the imidazole-thioacetamide linker and substituted benzamide groups, is characteristic of compounds designed to target the ATP-binding site of various kinases. Research on analogous compounds suggests this molecule may exhibit potent activity against a spectrum of kinase targets, making it a valuable tool for probing intracellular signaling pathways. Its primary research application lies in the study of dysregulated signaling in cancer cell proliferation and survival, providing a chemical probe to elucidate the role of specific kinases in disease pathogenesis and to explore mechanisms of drug resistance. Further investigations extend to its utility in high-throughput screening assays to identify novel synthetic lethal interactions or to validate new kinase targets. This compound is intended for For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3S/c1-16-4-9-21(20(25)13-16)28-22(30)15-33-24-26-10-11-29(24)18-7-5-17(6-8-18)23(31)27-14-19-3-2-12-32-19/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOCKVGKGOVNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Sulfanyl Group Incorporation

The sulfanyl linkage between the imidazole and benzamide moieties suggests a nucleophilic substitution or coupling reaction. For instance, a mercapto group (-SH) could substitute a leaving group (e.g., halide) on the imidazole ring, followed by reaction with the benzamide fragment.

Amide Coupling

The benzamide core is likely formed through amide bond formation between a carboxylic acid derivative and an amine. This step may employ coupling reagents (e.g., T3P, EDCl) to activate the carboxyl group, facilitating reaction with the imidazole-sulfanyl intermediate.

Comparative Analysis of Structurally Similar Compounds

Compound Key Structural Features Biological Activity
5-Chloro-4-(4-methylphenyl)-1H-imidazole Imidazole ring with chloro/methyl substituentsAnticancer activity
N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)benzamide Benzamide core with benzoimidazole substituentHeparanase inhibition
Pyrido[2,3-d]pyrimidine derivatives Pyridine fused with pyrimidine ringsAntifolate activity
Imidazole-benzamide anti-cancer agents Imidazole linked to benzamide via alkyl chainsModulation of mitotic kinesins
4-{(E)-2-...}-N-methyl-benzamide Complex benzamide with sulfanyl and benzoimidazole moietiesPotential anticancer applications (unverified)

Reaction Conditions and Technical Considerations

  • Temperature and Solvents : Reactions may require moderate temperatures (e.g., room temperature to reflux) and polar aprotic solvents (e.g., DMF, THF) to facilitate coupling or cyclization steps.

  • Catalysts : Oxidative agents (e.g., H₂O₂, eosin-Y) or coupling reagents (e.g., T3P) may be used to drive cyclization or amide bond formation .

  • Purification : Column chromatography or crystallization techniques are likely employed to isolate the final product.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of similar imidazole derivatives in exhibiting anticancer properties. For instance, compounds containing imidazole rings have shown effectiveness against various cancer cell lines by inhibiting specific tyrosine kinases involved in cancer progression. The mechanism often involves blocking the signaling pathways that promote cell proliferation and survival, making these compounds promising candidates for further development in cancer therapeutics .

Inhibition of Tyrosine Kinases

The compound may act as an inhibitor of several tyrosine kinases, including c-Abl and Bcr-Abl, which are implicated in certain types of leukemia. The structural similarities with other known inhibitors suggest that it could interfere with the ATP-binding site of these kinases, thereby preventing their activation and subsequent downstream signaling .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the reaction of imidazole derivatives with chlorinated aromatic amines. This process typically includes steps such as carbamoylation and sulfanylation to introduce the necessary functional groups .

Derivative Exploration

Exploring derivatives of this compound can enhance its biological activity and selectivity. For example, modifications on the furan or imidazole rings can be performed to improve solubility or bioavailability, which are critical factors for therapeutic efficacy .

Antitumor Evaluation

A study evaluating a series of related compounds demonstrated that certain modifications to the imidazole ring significantly increased cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substituents could enhance the binding affinity to target proteins involved in tumor growth .

QSAR Modeling

Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of compounds similar to 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide. This computational approach helps in understanding how structural changes can influence activity, guiding future synthesis efforts toward more potent analogs .

Mechanism of Action

The mechanism of action of 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazole
  • 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole

Uniqueness

4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is unique due to its combination of a chlorinated phenyl group, an imidazole ring, and a furan moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research.

Biological Activity

The compound 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN4O4S2C_{23}H_{25}ClN_{4}O_{4}S_{2}, with a molecular weight of 521.1 g/mol. The structure includes an imidazole ring, a benzamide moiety, and a furan ring, contributing to its diverse biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antiviral Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiviral properties. For instance, N-Heterocycles have been shown to act as promising antiviral agents against various viruses. Compounds in this class demonstrated effective inhibition of viral replication at micromolar concentrations, outperforming standard antiviral drugs like ribavirin in certain assays .

2. Anticancer Potential

Compounds containing the 1,3,4-oxadiazole scaffold have been highlighted for their anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) . The specific compound under discussion may exhibit similar mechanisms due to its structural components.

The proposed mechanism of action for this compound involves interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate signaling pathways critical for cell survival and proliferation.

Research Findings and Case Studies

Several studies have investigated the biological activity of structurally related compounds:

StudyCompoundActivityEC50 Value
Compound AAntiviral5–28 μM
Compound BAnticancer9.19 μM
Compound CAntimicrobial>1000 μM

These studies suggest that modifications in the chemical structure significantly influence biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Q & A

Q. How can researchers design a synthetic route for this compound, considering functional group compatibility and reaction conditions?

Methodological Answer: A multi-step synthesis should prioritize protecting sensitive groups (e.g., imidazole, sulfanyl) during coupling reactions. For example, the imidazole ring can be constructed via cyclization of thiourea intermediates under acidic conditions, followed by introducing the benzamide moiety via amide coupling using HATU/DIPEA . Purification may require gradient column chromatography to isolate intermediates, with reaction progress monitored via TLC or LC-MS. Key challenges include avoiding hydrolysis of the carbamoyl group under basic conditions and ensuring regioselectivity during imidazole formation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks to confirm regiochemistry of the imidazole ring and furan-methyl linkage. Aromatic protons in the 6.5–8.5 ppm range and imidazole protons near 7.2–7.5 ppm are diagnostic .
  • Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns (e.g., cleavage at the sulfanyl group).
  • IR Spectroscopy: Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
  • Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C/H/N percentages.

Q. How should researchers assess preliminary biological activity for this compound?

Methodological Answer:

  • In vitro assays: Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) or antifungal models (C. albicans). Cytotoxicity can be evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values below 10 µM warrant further optimization .

Advanced Research Questions

Q. How can reaction yields be optimized using Design of Experiments (DoE) and flow chemistry?

Methodological Answer:

  • DoE: Vary parameters (temperature, solvent ratio, catalyst loading) in a factorial design to identify critical factors. For imidazole cyclization, higher temperatures (80–100°C) in DMF may improve yield but risk decomposition .
  • Flow Chemistry: Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., coupling reactions). Residence time optimization (e.g., 30–60 mins) reduces byproduct formation .

Q. How can structural ambiguities (e.g., tautomerism in the imidazole ring) be resolved via crystallography and computational modeling?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve tautomeric forms. The imidazole N–H bond length (~1.02 Å) and planarity confirm 1H-imidazole tautomer dominance .
  • DFT Calculations: Compare energy minima of tautomers using Gaussian09 at the B3LYP/6-31G* level. Solvent effects (e.g., DMSO) are modeled via PCM .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved bioactivity?

Methodological Answer:

  • Substituent Modification: Replace the furan-2-ylmethyl group with thiophene or pyridine to enhance lipophilicity (logP) and blood-brain barrier penetration.
  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the carbamoyl group).
  • In Vivo Validation: Prioritize derivatives with >50% tumor growth inhibition in xenograft models and low hepatotoxicity (ALT/AST levels < 2× control) .

Q. How should discrepancies between experimental and computational data (e.g., binding affinity predictions) be addressed?

Methodological Answer:

  • Validation via SPR/BLI: Surface plasmon resonance or bio-layer interferometry provide experimental KD values to cross-check docking scores (AutoDock Vina).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess protein-ligand stability. RMSD values >3 Å indicate poor binding pose predictions .
  • Meta-Analysis: Compare results across multiple software (e.g., MOE, Glide) to identify consensus binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.